Pyrrolidine, hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine and its derivatives often involves catalytic processes or specific chemical reactions that enable the formation of this compound under controlled conditions. For example, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as a key step, followed by debenzylation with hydrogen over palladium on carbon (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and varies depending on the specific compound being analyzed. The structure of pyridine betaine hydrochloride, for example, was determined by X-ray diffraction to be monoclinic, showcasing the detailed geometric configuration of such compounds (Szafran et al., 1997).
Chemical Reactions and Properties
Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating their reactive nature and the ability to form complex structures. For instance, pyrrolidine reacts with aqueous hydrochloric acid to yield a mixture of trans and cis isomers of 2,5-di(pyrrol-2-yl)pyrrolidine, highlighting the stereochemical diversity in pyrrolidine synthesis through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Zhao et al., 1997).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For example, the crystal structure of bis(pyridine betaine) hydrochloride monohydrate reveals the formation of a centrosymmetric dimer featuring a strong hydrogen bond, which is significant for understanding the compound's stability and behavior in different environments (Xiao-ming & Mak, 1990).
Chemical Properties Analysis
The chemical properties of pyrrolidine hydrochloride, such as reactivity, acidity, and basicity, are defined by its molecular structure and functional groups. The reaction mechanism of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions illustrates the compound's catalytic capabilities and the role of its chemical properties in facilitating such reactions (Liu et al., 2014).
Scientific Research Applications
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Drug Discovery
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- The outcomes obtained include the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
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Pharmacotherapy
- Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- The methods of application or experimental procedures involve the extraction of these alkaloids from various sources and their subsequent use in various pharmacological applications .
- The outcomes obtained include the demonstration of these various biological activities through in vitro and in vivo studies .
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Organic Synthesis
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Pharmaceutical Synthesis
- Pyrrolidine serves as an intermediate in pharmaceutical synthesis .
- The methods of application or experimental procedures involve using pyrrolidine as an intermediate in the synthesis of various pharmaceutical compounds .
- The outcomes obtained include the successful synthesis of various pharmaceutical compounds .
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Solvent
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Polymerization
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Antidiabetic and Anticancer Drugs
- Pyrrolidine derivatives have been identified as potent α-glycosidase inhibitors . One such derivative, compound 54, is considered a potential starting point for new antidiabetic and anticancer drugs .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their subsequent testing for α-glycosidase inhibitory activity .
- The outcomes obtained include the identification of potent α-glycosidase inhibitors that could potentially be developed into antidiabetic and anticancer drugs .
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Antibacterial Activity
- β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant antibacterial activity .
- The methods of application or experimental procedures involve the synthesis of these alkaloids and their subsequent testing for antibacterial activity .
- The outcomes obtained include the demonstration of significant antibacterial activity in Enterococcus faecalis-infected mice .
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Anti-Hepatitis C Virus (HCV) Drug
- Pyrrolidine analogs, like pibrentasvir, are used as anti-HCV drugs . They specifically inhibit NS5A, a protein that targets viral RNA replication and virion assembly .
- The methods of application or experimental procedures involve the synthesis of these analogs and their subsequent testing for anti-HCV activity .
- The outcomes obtained include the successful inhibition of HCV replication and assembly .
Safety And Hazards
Future Directions
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZCOCSZQNREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-75-1 (Parent) | |
Record name | Pyrrolidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179826 | |
Record name | Pyrrolidine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, hydrochloride | |
CAS RN |
25150-61-2 | |
Record name | Pyrrolidine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrrolidine Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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